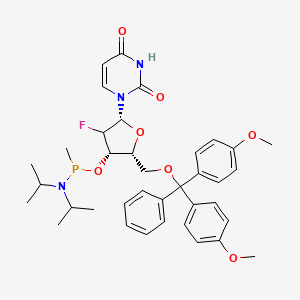
5'-O-DMTr-2'-FU-methyl phosphonamidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMTr-2’-FU-methyl phosphonamidite involves several steps. The starting material, 2’-deoxy-2’-fluorouridine, undergoes protection of the 5’-hydroxyl group with a dimethoxytrityl (DMTr) group. . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the sensitive phosphonamidite group.
Industrial Production Methods
Industrial production of 5’-O-DMTr-2’-FU-methyl phosphonamidite follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The compound is usually stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5’-O-DMTr-2’-FU-methyl phosphonamidite primarily undergoes substitution reactions, particularly in the context of oligonucleotide synthesis. The phosphonamidite group reacts with the 5’-hydroxyl group of a nucleoside to form a phosphite triester intermediate, which is subsequently oxidized to a phosphate triester .
Common Reagents and Conditions
Common reagents used in these reactions include tetrazole as an activator and iodine or tert-butyl hydroperoxide as oxidizing agents. The reactions are typically carried out in anhydrous acetonitrile under inert atmosphere .
Major Products
The major products formed from these reactions are oligonucleotides with modified nucleosides, which have applications in various fields of research .
Scientific Research Applications
5’-O-DMTr-2’-FU-methyl phosphonamidite has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5’-O-DMTr-2’-FU-methyl phosphonamidite involves its incorporation into oligonucleotides during synthesis. The modified nucleosides can alter the properties of the resulting oligonucleotides, such as increased stability and binding affinity to target sequences . These modifications can affect various molecular targets and pathways, including DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
5’-O-DMTr-2’,2’-difluoro-dC (Bz)-methyl phosphonamidite: A purine nucleoside analog with broad antitumor activity.
5’-O-DMTr-2’-O-4’-C-Locked-5-Me-C (Ac) Phosphoramidite: Used in the synthesis of locked nucleic acids, which have enhanced binding affinity and stability.
5’-O-DMTr-2’-O-MOE-inosine-3’-P-methyl phosphonamidite: A purine nucleoside analog with anticancer properties.
Uniqueness
5’-O-DMTr-2’-FU-methyl phosphonamidite is unique due to the presence of a fluorine atom at the 2’ position, which enhances the stability and binding affinity of the resulting oligonucleotides . This makes it particularly valuable in the development of therapeutic agents and diagnostic tools.
Properties
Molecular Formula |
C37H45FN3O7P |
|---|---|
Molecular Weight |
693.7 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-fluorooxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C37H45FN3O7P/c1-24(2)41(25(3)4)49(7)48-34-31(47-35(33(34)38)40-22-21-32(42)39-36(40)43)23-46-37(26-11-9-8-10-12-26,27-13-17-29(44-5)18-14-27)28-15-19-30(45-6)20-16-28/h8-22,24-25,31,33-35H,23H2,1-7H3,(H,39,42,43)/t31-,33?,34+,35-,49?/m1/s1 |
InChI Key |
XUSXWHAYFLUNDK-MGQFFSBOSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(C)O[C@H]1[C@H](O[C@H](C1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(C)OC1C(OC(C1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


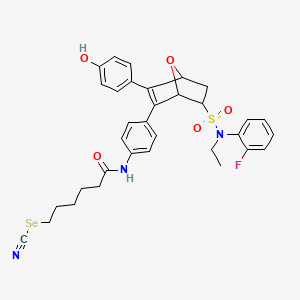

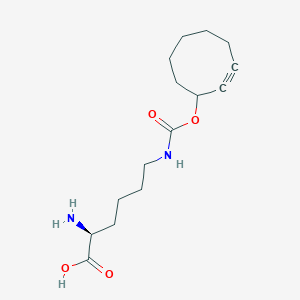

![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)


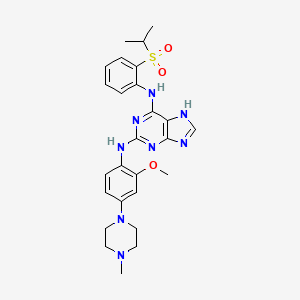

![(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B12381828.png)

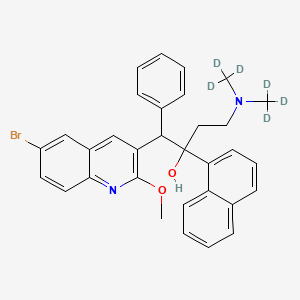

![[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 5-[(4R)-2-phenyl-1,3-dithian-4-yl]pentanoate](/img/structure/B12381864.png)
